Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate
Description
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 2-chloro-4-methyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3 |
InChI Key |
BOLDVAFZLUCRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The microwave-assisted method employs a three-component condensation of 2-naphthol, arylaldehyde, and 2-amino-6-chloro-4-methylbenzo[d]thiazole in aqueous sodium chloride (10% w/v) under microwave irradiation (320 W). This approach eliminates the need for toxic organic solvents, aligning with green chemistry principles. Key advantages include:
Table 1: Optimized Conditions for Microwave Synthesis
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Naphthol | 1.0 | Nucleophile |
| 4-Methylbenzaldehyde | 1.0 | Electrophile |
| 2-Amino-6-chlorobenzo[d]thiazole | 1.0 | Heterocyclic base |
| NaCl (10% w/v) | 10 mL | Catalytic medium |
The reaction proceeds via a Mannich-type mechanism, where the aldehyde forms an imine intermediate with the amino group of the benzothiazole, followed by nucleophilic attack by 2-naphthol. Microwave irradiation accelerates imine formation and subsequent cyclization, as evidenced by real-time FTIR monitoring.
Characterization and Validation
Post-synthesis purification via recrystallization (acetone or methyl tert-butyl ether) yields a white crystalline solid. Structural confirmation includes:
-
¹H NMR (DMSO-d₆) : Peaks at δ 7.16–7.85 (aromatic protons), δ 8.92 (phenolic -OH), and δ 10.16 (amide -OH).
-
IR (KBr) : Bands at 3423 cm⁻¹ (-OH stretch) and 1668 cm⁻¹ (C=O ester).
Direct α-Heteroarylation Approach
Photocatalytic Reaction Mechanism
This method utilizes ammonium persulfate ((NH₄)₂S₂O₈) and p-toluenesulfonic acid (TsOH·H₂O) under visible light (23 W CFL bulbs) to facilitate α-C–H activation of amides or ethers. The general procedure involves:
Table 2: Key Parameters for α-Heteroarylation
| Parameter | Value |
|---|---|
| Light source | 23 W CFL bulbs |
| Temperature | 29°C |
| Solvent | Ethyl acetate/formamide |
| Yield | 50–67% |
The mechanism involves single-electron transfer (SET) from the benzothiazole to the persulfate radical, generating a thiyl radical that couples with the amide’s α-carbon. LC-MS analysis confirms the formation of the carboxylate ester (e.g., m/z 227.1 [M+H]⁺).
Limitations and Scope
While this method avoids pre-functionalized substrates, its moderate yield and long reaction time limit industrial applicability. Substrates with electron-withdrawing groups (e.g., -NO₂) exhibit lower reactivity due to reduced radical stability.
Stepwise Synthesis via Bromination and Substitution
Bromination of 2-Aminobenzothiazole Intermediate
A two-step protocol starts with methyl 4-amino-3-methylbenzoate, which undergoes cyclization with NaSCN and Br₂ in acetic acid to form methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (66% yield). Subsequent bromination with CuBr₂ and tert-butyl nitrite (t-BuONO) in acetonitrile replaces the amino group with chlorine, achieving 85% yield.
Table 3: Stepwise Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaSCN, Br₂, AcOH, 30°C, 48 h | 66% |
| 2 | CuBr₂, t-BuONO, CH₃CN, 30°C, 48 h | 85% |
Structural Elucidation
-
¹³C NMR (CDCl₃) : Signals at δ 161.37 (C=O), δ 146.49 (C-Cl), and δ 53.09 (OCH₃).
-
X-ray crystallography : Confirms the planar benzothiazole ring and ester group orientation.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Table 4: Method Comparison
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Microwave | 93% | 10 min | Lab-scale |
| α-Heteroarylation | 67% | 24 h | Pilot-scale |
| Stepwise bromination | 85% | 96 h | Industrial |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the biological activities of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is employed in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Substitution at Position 2
- Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (QC-6758): Structure: Lacks the 4-methyl group present in the target compound. Synthesis: Prepared via direct cyclization of methyl 4-aminobenzoate with KSCN and bromine in acetic acid . Applications: Acts as a precursor for further functionalization due to the reactive 2-chloro group.
- Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: Structure: Bromine at position 2 and fluorine at position 3. Synthesis: Bromination of methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate using t-BuONO . Applications: Intermediate in the synthesis of LJN-452, a therapeutic agent . Key Difference: Bromine’s larger atomic radius compared to chlorine may influence binding affinity in biological targets .
Substitution at Position 4
- Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate: Structure: Amino group at position 2 and chlorine at position 4. Synthesis: Derived from protected intermediates using tert-butyldimethylsilyl groups for selective deprotection . Applications: Used in derivatization studies for antibacterial agents. Key Difference: The amino group enables conjugation with carboxylic acids or electrophiles, unlike the inert methyl group in the target compound .
- Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate: Structure: Morpholine ring at position 4. Synthesis: Alkylation of hydroxy-substituted precursors with morpholine derivatives . Applications: Enhanced solubility due to the morpholine moiety, beneficial for pharmacokinetics .
Functional Group Variations
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Structure: Ethyl ester at position 6 instead of methyl. Synthesis: Similar to methyl esters but using ethanol in esterification steps . Key Difference: Ethyl esters generally exhibit slower hydrolysis rates, affecting metabolic stability .
- Methyl 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-fluorobenzo[d]thiazole-6-carboxylate: Structure: Pyrrole-carboxamide substituent at position 2. Synthesis: Coupling of 2-aminobenzothiazoles with pyrrole-carboxylic acids . Applications: Demonstrated potent activity against Acinetobacter baumannii (MIC = 0.5 µg/mL) .
Comparative Data Table
Research Findings and Trends
- Reactivity : Chlorine at position 2 facilitates nucleophilic substitution, while methyl at position 4 enhances steric stability, reducing unwanted side reactions .
- Biological Activity: Halogenated derivatives (Cl, Br, F) exhibit superior antimicrobial activity compared to non-halogenated analogs. For example, 2-bromo-4-fluoro derivatives show MIC values as low as 0.5 µg/mL .
- Synthetic Efficiency : Use of tert-butyldimethylsilyl protecting groups improves yields in hydroxy-substituted analogs (up to 79%) , whereas direct cyclization methods for chloro/methyl derivatives achieve moderate yields (20–55%) .
Biological Activity
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen. The presence of chlorine and methyl groups enhances its reactivity and potential biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Enterococcus faecalis | 8 μg/mL |
| Escherichia coli | Moderate effects observed |
| Pseudomonas aeruginosa | Moderate effects observed |
The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, similar to other thiazole derivatives .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma):
| Cell Line | IC50 Value |
|---|---|
| HepG-2 | 1.61 ± 1.92 µg/mL |
| A549 | 1.98 ± 1.22 µg/mL |
The SAR analysis suggests that the presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring significantly enhances cytotoxic activity .
3. Anti-inflammatory Activity
This compound has also shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particular potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Research
In another study focused on anticancer properties, this compound was part of a series of synthesized compounds tested against HepG-2 cells. The findings suggested that modifications to the thiazole ring structure could enhance cytotoxicity, with specific substitutions leading to improved efficacy compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
